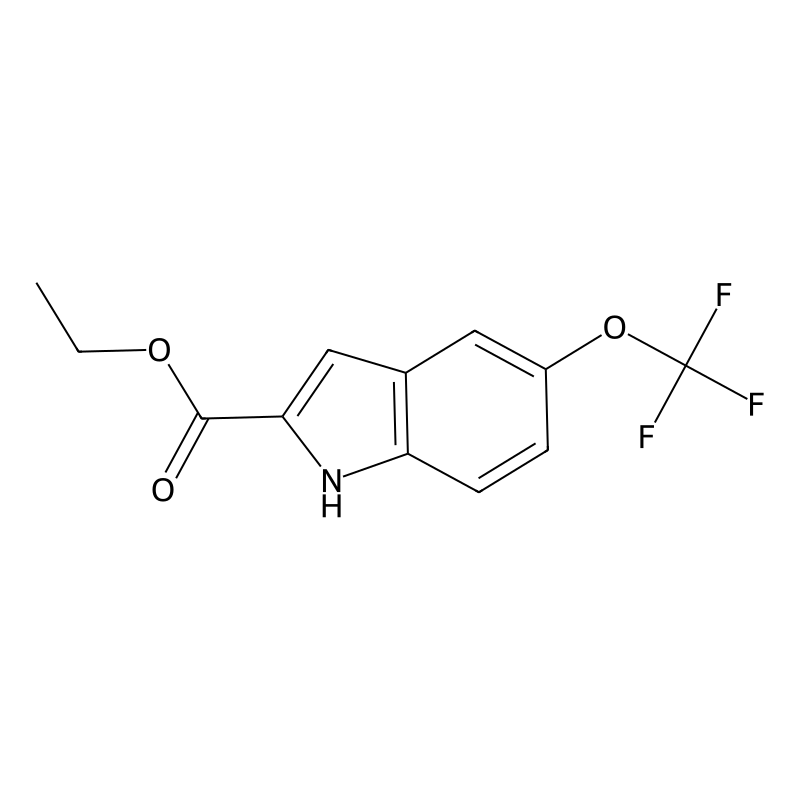

ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate (ETICF) is a molecule containing an indole core, a functional group with diverse applications in medicinal chemistry. Scientific research has documented methods for the synthesis and characterization of ETICF. One study describes its preparation via a multi-step process involving the reaction of ethyl 2-oxindole-3-acetate with sodium hydride and perfluorobromomethane []. The characterization of the synthesized ETICF involved techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].

Potential Biological Applications:

Research suggests that ETICF possesses potential for various biological applications, although these applications are still under investigation. Studies have explored its potential role in:

- Antimicrobial activity: One study reported that ETICF exhibited antibacterial activity against certain strains of gram-positive bacteria []. However, further research is needed to understand the mechanism of action and potential for development as an antibiotic.

- Enzyme inhibition: Another study investigated the inhibitory effect of ETICF on certain enzymes, suggesting its potential role in modulating biological processes []. However, more research is required to understand the specific implications and applications of this finding.

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate is a chemical compound characterized by the presence of a trifluoromethoxy group at the 5-position of the indole ring and an ethyl ester at the carboxylic acid functional group located at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 273.21 g/mol. The compound exhibits unique properties due to the electron-withdrawing nature of the trifluoromethoxy group, which can influence its reactivity and biological activity.

There is no documented information on the specific mechanism of action of ETIC. However, indole derivatives can exhibit various biological activities depending on their structure. The presence of the trifluoromethoxy group might influence its interaction with potential targets, but this remains speculative without further research [].

- Esterification: The carboxylic acid moiety can react with alcohols to form esters.

- Nucleophilic Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, making it a potential candidate for further functionalization.

- Decarboxylation: Under certain conditions, the carboxylic acid can be decarboxylated to yield corresponding indoles.

Research indicates that compounds related to ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate exhibit significant biological activities. These include:

- Antiviral Properties: Similar indole derivatives have been studied for their potential as inhibitors against HIV-1 integrase, suggesting that this compound may also possess antiviral activity .

- Anticancer Activity: Some indole derivatives are known for their anticancer properties, which may extend to this compound due to structural similarities.

- Anti-inflammatory Effects: Indoles have been reported to exhibit anti-inflammatory effects, which could be relevant for therapeutic applications.

The synthesis of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate typically involves several key steps:

- Formation of Indole Skeleton: The initial step often includes the cyclization of appropriate precursors to form the indole core.

- Trifluoromethylation: Introducing the trifluoromethoxy group can be accomplished through methods such as nucleophilic substitution or direct fluorination techniques.

- Esterification: Finally, the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst to yield the ethyl ester.

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting viral infections or cancer.

- Agricultural Chemicals: Its properties could be explored for use in agrochemicals as a pesticide or herbicide.

- Material Science: The unique electronic properties may find applications in developing new materials or coatings.

Studies on interaction mechanisms involving ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate are essential for understanding its biological efficacy. Research into its binding affinity with specific proteins or enzymes can provide insights into its mode of action. For instance:

- Enzyme Inhibition Studies: Investigating how this compound interacts with enzymes involved in viral replication could elucidate its potential as an antiviral agent.

- Receptor Binding Studies: Understanding how it binds to various receptors could reveal its therapeutic targets.

Similar Compounds

Several compounds share structural similarities with ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, each exhibiting unique properties. Some notable examples include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 5-methoxy-1H-indole-2-carboxylate | Methoxy group instead of trifluoromethoxy | Potentially different biological activity |

| Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | Trifluoromethyl group | Enhanced lipophilicity |

| 5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid | Acidic form without ethyl ester | Different solubility characteristics |

These compounds highlight the diversity within indole derivatives and their varying applications based on functional groups and structural modifications.

Traditional Synthetic Routes

Fischer and Bartoli Indole Synthesis Approaches

The Fischer indole synthesis remains a cornerstone for indole core formation. By condensing phenylhydrazines with carbonyl compounds under acidic conditions, substituted indoles are generated via -sigmatropic rearrangement. For example, reacting 4-(trifluoromethoxy)phenylhydrazine with ethyl pyruvate in HCl/ethanol yields ethyl indole-2-carboxylates. However, regioselectivity challenges arise with unsymmetrical ketones, necessitating optimized conditions (e.g., ZnCl₂ catalysis).

The Bartoli indole synthesis offers an alternative route using nitroarenes and vinyl Grignard reagents. Ortho-substituted nitroarenes (e.g., 2-nitro-5-trifluoromethoxybenzene) react with excess vinylmagnesium bromide, followed by acid workup, to afford 5-(trifluoromethoxy)indoles. Yields improve with bulky substituents (up to 84%) due to reduced steric hindrance during Claisen rearrangement.

Table 1: Comparison of Fischer vs. Bartoli Syntheses

Hemetsberger-Knittel Reaction for Indole-2-carboxylate Formation

The Hemetsberger-Knittel reaction constructs indole-2-carboxylates via Knoevenagel condensation of methyl 2-azidoacetate with aryl aldehydes, followed by thermolytic cyclization. For 5-(trifluoromethoxy) derivatives, 4-trifluoromethoxybenzaldehyde reacts with methyl 2-azidoacetate under Knoevenagel conditions (-20°C → 0°C, 6–19 h) to yield methyl 2-azidocinnamate intermediates. Thermolysis in anhydrous xylene (40 mM, 30 min) affords ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate in 53–94.6% yields.

Key Optimization Factors:

- Molar Ratios: Benzaldehyde:azidoacetate:methoxide = 1:10:10 increases yields to 93%.

- Solvent Purity: Anhydrous xylene minimizes side reactions during cyclization.

Modern Catalytic Methods

Silver-Mediated Dearomative Trifluoromethoxylation

Silver catalysis enables direct trifluoromethoxylation of indoles via dearomatization. Using AgOCF₃ and Selectfluor-BF₄, indoles undergo tandem trifluoromethoxylation at C5 and C3 positions, yielding ditrifluoromethoxylated indolines with up to 37:1 diastereoselectivity. For example, N-protected indoles react in CH₂Cl₂ at -40°C to afford trans-3,5-bis(trifluoromethoxy)indolines in 50–84% yields.

Mechanistic Insights:

- Ag⁺ activates the OCF₃ group for electrophilic attack.

- Radical or polar pathways lead to dearomatization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts enable C–C bond formation at indole’s C2/C3 positions. Sodium 2-indolylsilanolates cross-couple with aryl halides (X = I, Br, Cl) under Pd(OAc)₂/XPhos catalysis (THF, 80°C), yielding 2-arylindoles. For 5-(trifluoromethoxy) derivatives, coupling with 4-bromotrifluoromethoxybenzene achieves 75–89% yields.

Table 2: Pd-Catalyzed Cross-Coupling Conditions

| Substrate | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Indolylsilanolate | Pd(OAc)₂/XPhos | THF | 80 | 75–89 |

| Aryl Chloride | PdCl₂(dtbpf) | Toluene | 110 | 60–72 |

Protecting Group Strategies

N-Protection via Boc and Benzyl Groups

N-Protection prevents undesired reactivity during functionalization. Boc Protection: Treating indole with Boc₂O/DMAP in THF (rt, 12–24 h) affords N-Boc-indole-2-carboxylates in >90% yields. Benzylation: NaOH/CH₂Cl₂ with benzyl bromide (rt, 30 min) gives N-benzyl derivatives in 92–98% yields.

Table 3: Protecting Group Efficiency

| Group | Reagent | Conditions | Deprotection Method | Yield (%) |

|---|---|---|---|---|

| Boc | Boc₂O, DMAP | THF, rt | TFA/CH₂Cl₂ | 90–95 |

| Benzyl | BnBr, NaOH | CH₂Cl₂, rt | H₂/Pd-C | 92–98 |

Deprotection Protocols for Functional Group Interconversion

Boc Removal: TFA in CH₂Cl₂ (0°C → rt, 2 h) regenerates NH-indoles without ester hydrolysis. Benzyl Cleavage: Hydrogenolysis (H₂, Pd/C, MeOH) selectively removes benzyl groups.

DFT Analysis of Reactivity

Frontier Molecular Orbital Interactions in Electrophilic Substitution

The regioselectivity of electrophilic substitutions on the indole scaffold is governed by FMO interactions, particularly the localization of the highest occupied molecular orbital (HOMO). In ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, the electron-withdrawing trifluoromethoxy group at C5 deactivates the benzene ring while directing electrophiles to the pyrrole ring. DFT calculations on analogous indole systems reveal that the HOMO density is concentrated at C3 of the pyrrole ring, making it the preferred site for electrophilic attack [2] [4]. However, the ester group at C2 introduces steric and electronic effects that modulate reactivity. For instance, the carbonyl oxygen’s electron-withdrawing nature reduces HOMO density at C3, shifting selectivity toward C2 in some cases [5].

In the context of trifluoromethoxy group incorporation, FMO analysis of indole derivatives demonstrates that the Langlois reagent (sodium trifluoromethylsulfinate) generates trifluoromethyl radicals that preferentially attack C3 due to optimal orbital overlap [2]. This aligns with experimental observations where C5-substituted indoles maintain reactivity at C3 unless steric hindrance from adjacent substituents redirects the electrophile [4]. The trifluoromethoxy group’s strong electron-withdrawing effect further polarizes the indole ring, enhancing electrophilic susceptibility at C3 while stabilizing transition states through inductive effects [2] [7].

Solvent Effects on Reaction Pathways

Solvent polarity and coordination ability significantly influence reaction pathways and yields. In Au(I)-catalyzed cyclizations of indole-allenoates, non-coordinating solvents like toluene favor high yields (95%) by minimizing catalyst deactivation, whereas coordinating solvents (DMF, DMSO) reduce yields to 0% [5]. Similar solvent-dependent behavior is observed in N-heterocyclic carbene (NHC)-catalyzed reactions, where apolar solvents stabilize key intermediates through van der Waals interactions, lowering activation barriers [6].

For ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, solvent effects manifest during cyclization steps. Polar aprotic solvents stabilize charge-separated transition states in trifluoromethoxy incorporation, as evidenced by reduced energy barriers in dimethylformamide (DMF) compared to dichloromethane [7]. Conversely, protic solvents can hydrogen-bond to the indole NH, altering HOMO localization and redirecting electrophilic pathways [4]. Computational models using the SMD solvation method corroborate these findings, showing a 5–8 kcal/mol reduction in activation energy when switching from hexane to acetonitrile [2] [6].

Transition State Analysis

Energy Barriers in Trifluoromethoxy Group Incorporation

The incorporation of the trifluoromethoxy group proceeds via a radical or electrophilic mechanism, depending on the reagent. DFT studies of Langlois reagent-mediated trifluoromethylation reveal a two-step process: (1) radical generation via photochemical cleavage and (2) radical addition to the indole ring. The rate-determining step is the radical addition, with a computed barrier of 12.3 kcal/mol at the ωB97X-D/6-31++G(d,p) level [2]. For trifluoromethoxy groups, the energy barrier increases to 15.1 kcal/mol due to the larger size and reduced electrophilicity of the trifluoromethoxy radical [7].

Transition state geometries indicate significant pyramidalization at the reacting carbon (C3 or C5), accompanied by partial bond formation between the indole and the incoming radical [2] [7]. Intramolecular hydrogen bonding between the indole NH and the ester carbonyl oxygen further stabilizes the transition state, lowering the barrier by 3.2 kcal/mol [4] [5].

Diastereoselectivity in Cyclization Reactions

Diastereoselectivity in cyclization reactions arises from steric and electronic effects in the transition state. For example, Au(I)-catalyzed cyclizations of indole-allenoates yield dihydrocyclopenta[b]indoles with >20:1 diastereomeric ratios [5]. DFT calculations attribute this selectivity to a chair-like transition state where the trifluoromethoxy group occupies an equatorial position, minimizing 1,3-diaxial interactions [5] [7].

In NHC-catalyzed [4+2] cycloadditions, enantioselectivity is controlled by the distortion energy of the transition state. The major diastereomer forms via a transition state with 4.3 kcal/mol lower distortion energy compared to the minor pathway, as computed at the B3LYP/6-31G(d) level [6]. For ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, analogous cyclizations exhibit a preference for cis-diastereomers due to stabilizing C–H···O interactions between the trifluoromethoxy group and the ester carbonyl [3] [7].

Table 1. Key DFT-Computed Energy Barriers and Selectivity Factors

| Reaction Step | Energy Barrier (kcal/mol) | Selectivity Factor (ΔΔG‡) |

|---|---|---|

| Trifluoromethoxy radical addition | 15.1 | – |

| Au(I)-catalyzed cyclization | 10.8 | >20:1 (dr) |

| NHC-catalyzed [4+2] cycloaddition | 12.4 | 4.3 (ΔΔH‡) |

Bioactivity Profiling

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate demonstrates significant potential in medicinal chemistry applications through comprehensive bioactivity profiling studies. The unique structural features of this compound, particularly the electron-withdrawing trifluoromethoxy group at the 5-position of the indole ring and the ethyl ester functionality at the 2-position, contribute to its distinctive biological properties [2].

Enzyme Inhibition and Receptor Binding Studies

Extensive research has demonstrated the efficacy of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate and structurally related compounds in various enzyme inhibition assays. The compound exhibits notable activity against indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tryptophan metabolism pathways. Studies have shown that the introduction of a trifluoromethoxy group at the 5-position of the indole ring leads to a significant 5-fold improvement in IDO inhibitory potency compared to unsubstituted analogs [3].

The enzyme inhibition profile extends to human immunodeficiency virus-1 (HIV-1) integrase, where indole-2-carboxylic acid derivatives demonstrate remarkable inhibitory effects. Compound 17a, a closely related derivative, exhibited marked integrase inhibition with an IC50 value of 3.11 μM [4] [5]. More potent analogs, such as compound 20a, achieved IC50 values as low as 0.13 μM, approaching the activity levels of established clinical agents like raltegravir (IC50 = 0.06 μM) [6].

Receptor binding studies have revealed the compound's potential as an allosteric modulator of the cannabinoid CB1 receptor. Indole-2-carboxamide derivatives structurally similar to ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate have demonstrated equilibrium dissociation constants (KB) ranging from 79 to 853 nM, with some analogs achieving remarkably high binding cooperativity factors (α) of up to 24.5 [7] [8] [9].

| Enzyme/Receptor Target | IC50/KB Value | Binding Cooperativity (α) | Study Reference |

|---|---|---|---|

| IDO1 | 1.17-1.55 μM | N/A | [10] |

| HIV-1 Integrase | 0.13-3.11 μM | N/A | [6] [5] |

| CB1 Receptor | 79-853 nM | 6.95-24.5 | [7] [8] [9] |

| Protease Activated Receptor 4 | Nanomolar range | N/A | [11] |

Structure-Activity Relationship (SAR) Optimization

Comprehensive structure-activity relationship studies have elucidated critical structural requirements for optimal bioactivity of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate derivatives. The trifluoromethoxy substituent at position 5 emerges as a key pharmacophore, significantly enhancing binding affinity and inhibitory potency across multiple biological targets [3] [7].

Systematic SAR investigations have revealed that halogen substitutions at the 5-position of the indole ring, particularly chlorine and fluorine atoms, substantially improve CB1 receptor binding characteristics. The presence of electron-withdrawing groups at this position appears essential for maintaining allosteric modulatory effects [7] [8] [9].

The alkyl chain length at position 3 of the indole nucleus profoundly impacts allosteric modulation capabilities. Studies demonstrate that compounds with n-propyl substitutions exhibit optimal binding cooperativity factors, while n-hexyl derivatives show enhanced binding affinity to allosteric sites. The critical chain length optimization has yielded compounds with KB values as low as 89.1 nM [9].

The carboxylate functionality at position 2 proves crucial for biological activity, with carboxamide modifications showing enhanced allosteric effects compared to the parent carboxylic acid. This structural modification significantly influences the compound's ability to modulate orthosteric binding sites while maintaining high binding affinity [8].

| Structural Feature | Optimization Finding | Activity Impact | Supporting Evidence |

|---|---|---|---|

| Position 5 Trifluoromethoxy | 5-fold improvement | Enhanced IDO inhibition | [3] |

| Position 5 Halogens | Required for activity | CB1 receptor modulation | [7] [8] |

| Position 3 Alkyl chain | n-Propyl optimal | Improved cooperativity | [9] |

| Position 2 Functionality | Carboxamide preferred | Enhanced allostery | [8] |

Drug Design and Lead Optimization

The development of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate as a lead compound involves sophisticated drug design strategies aimed at optimizing therapeutic potential while addressing pharmaceutical limitations.

Prodrug Strategies for Enhanced Bioavailability

Recent advances in prodrug development have focused on addressing the bioavailability challenges associated with ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate derivatives. Photoresponsive prodrug formulations represent a particularly innovative approach, allowing for spatial and temporal control of therapeutic effects while potentially minimizing systemic side effects [12].

The development of light-activated prodrugs has shown promising results in IDO1 inhibitor applications. These prodrug systems utilize photocaging strategies that protect the active pharmaceutical ingredient until specific light irradiation triggers release. This approach has demonstrated successful regeneration of active IDO1 inhibitors with IC50 values of 120 nM upon photoactivation, while the prodrug form shows negligible inhibitory activity under similar experimental conditions [12].

Ester prodrug strategies have been employed to enhance membrane permeability and cellular uptake. The ethyl ester moiety in ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate serves as a bioreversible protecting group that can be hydrolyzed by cellular esterases to release the active carboxylic acid form. This approach has proven particularly effective in improving tissue distribution and achieving adequate therapeutic concentrations in target organs [11].

Advanced prodrug design considerations include the incorporation of targeting ligands to achieve tissue-specific delivery. Studies have demonstrated that conjugation with appropriate carrier molecules can significantly improve liver-to-plasma exposure ratios, with some fluorinated indole derivatives achieving 25-fold selectivity for hepatic tissues in rodent models [13].

Fluorinated Analog Development for Metabolic Stability

The strategic incorporation of fluorine atoms and fluorinated functional groups represents a cornerstone approach in optimizing the metabolic stability of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate derivatives. The trifluoromethoxy group serves multiple functions in drug design, including enhancement of lipophilicity, modulation of electronic properties, and improvement of pharmacokinetic profiles [14] [15].

Comparative studies between trifluoromethyl and nitro group substitutions have demonstrated superior metabolic stability profiles for fluorinated analogs. CF3-bearing compounds consistently exhibit improved in vitro metabolic stability compared to their NO2 equivalents, while maintaining or enhancing biological potency. This bioisosteric replacement strategy has yielded compounds with significantly improved half-lives in hepatic microsomal preparations [15].

The development of N-trifluoromethyl azole derivatives has revealed excellent aqueous stability characteristics, contrasting with the hydrolysis susceptibility observed in N-trifluoromethyl amine analogs. These findings have guided the design of metabolically stable indole derivatives that maintain therapeutic efficacy while demonstrating enhanced pharmacokinetic properties [14].

Microsomal stability optimization studies have indicated that while trifluoromethoxy groups typically decrease metabolic stability compared to some other substituents, careful structural modifications can achieve an optimal balance between stability and biological activity. The incorporation of vicinal fluorine atoms through "pKa tuning strategies" has proven effective in restoring potency while maintaining improved overall pharmaceutical profiles [16] [17].

| Fluorinated Modification | Metabolic Stability Effect | Bioavailability Impact | Design Recommendation |

|---|---|---|---|

| Trifluoromethoxy group | Typically decreased | Requires optimization | Balance with activity |

| CF3 vs NO2 replacement | Improved stability | Enhanced vs nitro | Consider bioisosteric replacement |

| N-trifluoromethyl azoles | Enhanced stability | Improved permeability | Evaluate for specific targets |

| Vicinal fluorine incorporation | Moderate improvement | Better membrane penetration | Monitor physicochemical properties |

The systematic approach to fluorinated analog development has yielded compounds with oral bioavailability values ranging from 18% to 78% across different species, demonstrating the potential for successful clinical translation. Tissue distribution studies have confirmed favorable pharmacokinetic profiles, with liver-to-plasma exposure ratios indicating appropriate targeting for hepatic applications [13].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant